![molecular formula C9H7ClN2O2S B11867738 Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)
Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a methyl group at the 2-position, a chlorine atom at the 4-position, and a carboxylate ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with methyl thioglycolate in the presence of a base, such as sodium hydride, followed by cyclization to form the thieno[2,3-d]pyrimidine ring system. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted thieno[2,3-d]pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of kinase inhibitors and other medicinal compounds.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar structure with ethyl ester instead of methyl ester.
4-Chloro-5-methyl-thieno[2,3-d]pyrimidine: Similar core structure with different substituents.
Uniqueness
Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group and chlorine substitution make it a versatile intermediate for further chemical modifications and applications in various fields.
Biological Activity
Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C8H8ClN2O2S and a molecular weight of approximately 228.66 g/mol. The compound features a thieno[2,3-d]pyrimidine core with a methyl ester functional group, which contributes to its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C8H8ClN2O2S |
Molecular Weight | 228.66 g/mol |
IUPAC Name | This compound |
InChI Key | TVDAPGSKRSDWOI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorine and methyl groups in its structure enhance its ability to bind to enzymes or receptors, modulating their activity. This compound has shown promise in various therapeutic areas, including anti-infective and anti-inflammatory applications.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency against this parasite.
Case Study: Antiplasmodial Activity
- Compound : this compound
- Activity : IC50 values against P. falciparum ranged from 1.46 to 4.30 µM depending on substituents.
- Findings : Modifications such as para-substitution with phenyl groups maintained activity while enhancing solubility .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that certain thieno[2,3-d]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table: COX Inhibition Data
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been explored to optimize yield and purity for biological testing.
Synthetic Route Example
- Starting Material : 2-amino-4-chloropyrimidine
- Reagents : Methylthioglycolate and a base.
- Process : Cyclization under controlled conditions to form the thieno[2,3-d]pyrimidine structure.
Properties
Molecular Formula |
C9H7ClN2O2S |
---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2S/c1-4-11-7(10)6-5(9(13)14-2)3-15-8(6)12-4/h3H,1-2H3 |
InChI Key |
LKPAKUJKXMZFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C(=O)OC)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.